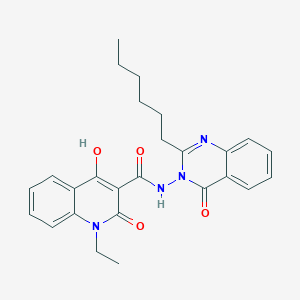
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is an organic compound with the molecular formula C({20})H({18})N(_{4}) It is a derivative of 1,4-benzenedicarboxaldehyde, where both aldehyde groups are converted to phenylhydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can be synthesized through the reaction of 1,4-benzenedicarboxaldehyde with phenylhydrazine. The reaction typically involves the following steps:
Starting Materials: 1,4-Benzenedicarboxaldehyde and phenylhydrazine.
Reaction Medium: The reaction is usually carried out in an ethanol or methanol solvent.
Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete conversion.
The general reaction scheme is as follows:
C8H6O2+2C6H8N2→C20H18N4+2H2O
Industrial Production Methods
While specific industrial production methods for 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) are not well-documented, the process would likely involve scaling up the laboratory synthesis with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone groups can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxaldehyde: The parent compound, which lacks the phenylhydrazone groups.
1,4-Benzenedicarboxaldehyde bis(methylhydrazone): Similar structure but with methylhydrazone groups instead of phenylhydrazone.
1,4-Benzenedicarboxaldehyde bis(ethylhydrazone): Similar structure but with ethylhydrazone groups.
Uniqueness
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is unique due to the presence of phenylhydrazone groups, which can enhance its stability and reactivity compared to other hydrazone derivatives. This makes it particularly useful in applications requiring robust chemical properties and specific interactions with target molecules.
Properties
CAS No. |
7265-27-2 |
|---|---|
Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C20H18N4/c1-3-7-19(8-4-1)23-21-15-17-11-13-18(14-12-17)16-22-24-20-9-5-2-6-10-20/h1-16,23-24H/b21-15+,22-16+ |
InChI Key |
SPKHFXGAGWFQOG-YHARCJFQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)C=NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)


![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
